

Interpreting the Mass Spectrum of 2-(Benzyloxy)-4-fluorobenzaldehyde: A Comparative Guide

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Compound of Interest

Compound Name: 2-(Benzyloxy)-4-fluorobenzaldehyde

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This guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrum of **2-(Benzyloxy)-4-fluorobenzaldehyde**, a key building block in organic synthesis. By comparing its fragmentation pattern with those of structurally related compounds, this document aims to facilitate its identification and characterization in complex reaction mixtures.

Predicted Mass Spectrum Analysis

The mass spectrum of **2-(Benzyloxy)-4-fluorobenzaldehyde** is predicted based on established fragmentation principles of aromatic aldehydes, ethers, and fluorinated compounds. The molecular ion peak (M^+) is expected at an m/z corresponding to its molecular weight, approximately 230.23 g/mol. The fragmentation pattern is anticipated to be dominated by cleavages at the benzylic and ether linkages, leading to characteristic fragment ions.

Comparative Fragmentation Data

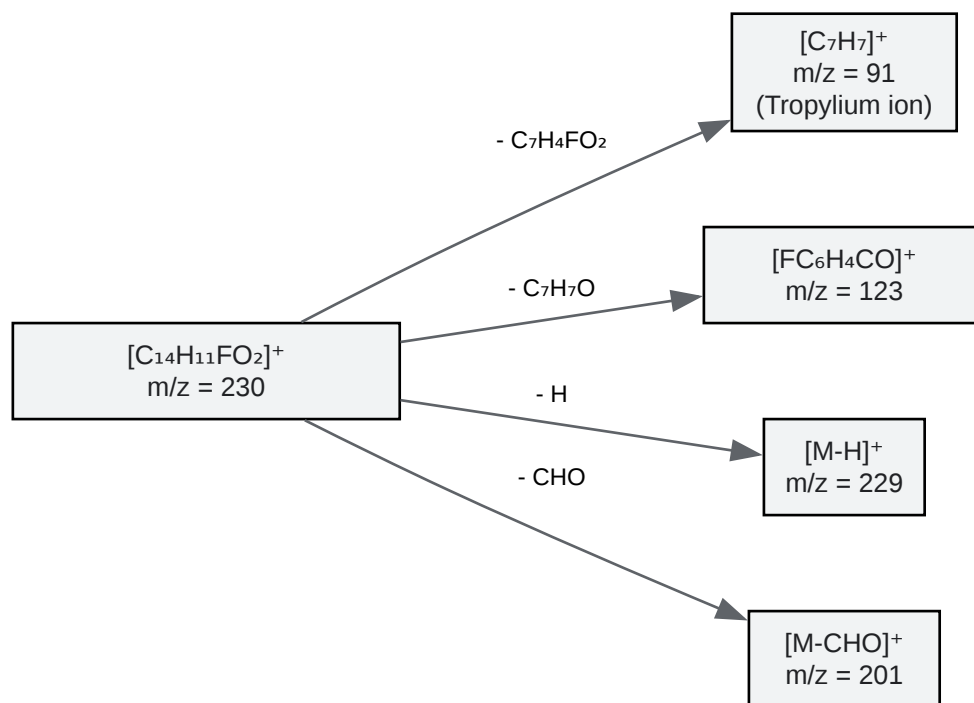
To aid in the interpretation of the mass spectrum, the predicted fragmentation of **2-(Benzyloxy)-4-fluorobenzaldehyde** is compared with the known mass spectral data of 2-(Benzyloxy)benzaldehyde and 4-Fluorobenzaldehyde. This comparison highlights the influence of the benzyloxy and fluoro substituents on the fragmentation pathways.

m/z	Predicted Relative Intensity (%)	Proposed Fragment Ion	Comparator: 2-(Benzyloxy)benzaldehyde (m/z)	Comparator: 4-Fluorobenzaldehyde (m/z)
230	40	[C ₁₄ H ₁₁ FO ₂] ⁺ (Molecular Ion)	212	124
229	35	[M-H] ⁺	211	123
201	15	[M-CHO] ⁺	183	95
123	60	[FC ₆ H ₄ CO] ⁺	-	123
91	100	[C ₇ H ₇] ⁺ (Tropylium ion)	91	-
77	25	[C ₆ H ₅] ⁺	77	75

Table 1. Predicted and Comparative Mass Spectrometry Data. The table summarizes the predicted major fragment ions for **2-(Benzyloxy)-4-fluorobenzaldehyde** and compares them with the known m/z values of significant fragments from 2-(Benzyloxy)benzaldehyde and 4-Fluorobenzaldehyde.

Predicted Fragmentation Pathway

The fragmentation of **2-(Benzyloxy)-4-fluorobenzaldehyde** under electron ionization is initiated by the removal of an electron to form the molecular ion. The primary fragmentation pathways are expected to involve the cleavage of the C-O bond of the ether and the loss of the formyl group.



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